Isocyanatocyclobutane
Overview
Description
Isocyanatocyclobutane is an organic compound with the molecular formula C5H7NO. It is characterized by a cyclobutane ring bonded to an isocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocyanatocyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with triphosgene in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA) in tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:
- Cyclobutylamine is dissolved in THF.
- Triphosgene is added to the solution.
- The mixture is cooled to 0°C, and DIPEA is added slowly.
- The reaction is allowed to proceed for 30 minutes, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the reactivity of isocyanates and the potential hazards associated with their handling .
Chemical Reactions Analysis
Types of Reactions: Isocyanatocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in [2+2] cycloaddition reactions, forming cyclobutane derivatives.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Catalysts: Lewis acids or bases can be used to facilitate these reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Cyclobutane Derivatives: Formed through cycloaddition reactions.
Scientific Research Applications
Isocyanatocyclobutane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of isocyanatocyclobutane involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols, forming stable urea and carbamate linkages. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Isocyanatocyclobutane can be compared with other isocyanate-containing compounds such as:
Cyclobutyl isocyanate: Similar structure but lacks the cyclobutane ring.
Phenyl isocyanate: Contains a phenyl group instead of a cyclobutane ring.
Methyl isocyanate: Contains a methyl group instead of a cyclobutane ring.
Properties
IUPAC Name |
isocyanatocyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-4-6-5-2-1-3-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUJUPAGCBYIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608533 | |
Record name | Isocyanatocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5811-25-6 | |
Record name | Isocyanatocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isocyanatocyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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